N-[2-(1-Oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]-N'-propan-2-ylurea
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Overview
Description
N-[2-(1-Oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]-N’-propan-2-ylurea is a chemical compound that features a pyridine and pyrimidine moiety linked through a urea bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]-N’-propan-2-ylurea typically involves the reaction of a pyridine derivative with a pyrimidine derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the urea linkage between the two heterocyclic rings. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]-N’-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine or pyrimidine rings.
Substitution: The compound can undergo substitution reactions where functional groups on the heterocyclic rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives
Scientific Research Applications
N-[2-(1-Oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]-N’-propan-2-ylurea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of fibrosis and other diseases.
Mechanism of Action
The mechanism of action of N-[2-(1-Oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]-N’-propan-2-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, activation of signaling pathways, or interaction with DNA or RNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and are known for their biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are studied for their medicinal properties.
Uniqueness
N-[2-(1-Oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]-N’-propan-2-ylurea is unique due to its specific combination of pyridine and pyrimidine rings linked through a urea bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61310-26-7 |
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Molecular Formula |
C13H15N5O2 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
1-[2-(1-oxidopyridin-1-ium-4-yl)pyrimidin-4-yl]-3-propan-2-ylurea |
InChI |
InChI=1S/C13H15N5O2/c1-9(2)15-13(19)17-11-3-6-14-12(16-11)10-4-7-18(20)8-5-10/h3-9H,1-2H3,(H2,14,15,16,17,19) |
InChI Key |
XFKLAFUGXQHMFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1=NC(=NC=C1)C2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
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